molecular formula C17H17N3OS B8541328 3-(4-Amino-3-phenylthieno[3,2-c]pyridin-7-yl)-n-methylpropanamide CAS No. 832694-13-0

3-(4-Amino-3-phenylthieno[3,2-c]pyridin-7-yl)-n-methylpropanamide

Cat. No. B8541328
M. Wt: 311.4 g/mol
InChI Key: MBKJEUHLGPAUPE-UHFFFAOYSA-N
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Patent
US07202363B2

Procedure details

A mixture of Example 14 (30 mg, 0.1 mmol) and 10% Pd on carbon (30 mg) in 1:1 methanol/DMF (4 mL) was stirred under an atmosphere of hydrogen overnight. The suspension was filtered through diatomaceous earth (Celite®). The pad was washed with methanol and the filtrate was concentrated to half its original volume. The residue was diluted with diethyl ether and filtered. The filter cake was dried to provide 26 mg of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 2.47 (m, 2H), 2.58 (d, J=4.6 Hz, 2H), 2.91 (t, J=7.9 Hz, 2H), 5.21 (s, 1H), 7.50 (m, 6H), 7.66 (s, 1H), 7.81 (m, J=4.3 Hz, 1H); MS (ESI(+)) m/e 312 (M+H)+.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
methanol DMF
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:9][S:10][C:6]=2[C:5](/[CH:17]=[CH:18]/[C:19]([NH:21][CH3:22])=[O:20])=[CH:4][N:3]=1>[Pd].CO.CN(C=O)C>[NH2:1][C:2]1[C:7]2[C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:9][S:10][C:6]=2[C:5]([CH2:17][CH2:18][C:19]([NH:21][CH3:22])=[O:20])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=CC=C2)/C=C/C(=O)NC
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]
Name
methanol DMF
Quantity
4 mL
Type
solvent
Smiles
CO.CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through diatomaceous earth (Celite®)
WASH
Type
WASH
Details
The pad was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to half its original volume
ADDITION
Type
ADDITION
Details
The residue was diluted with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=CC=C2)CCC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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